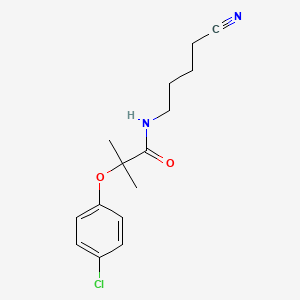
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a nitrofuran moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the furan ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with appropriate pyrimidine precursors. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under acidic conditions, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrimidines, and various heterocyclic compounds with enhanced biological activities .
Aplicaciones Científicas De Investigación
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitro group undergoes reduction to form reactive intermediates that can damage bacterial DNA and proteins. This compound targets specific enzymes involved in bacterial metabolism, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Nitrofurantoin
- Nifuroxazide
- Furazolidone
- Nitrofural
- Nifurtoinol
- Furazidin
- Difurazone
- Nifurquinazol
Uniqueness
5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine is unique due to its dual presence of a pyrimidine ring and a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to other nitrofuran derivatives.
Propiedades
Número CAS |
65735-67-3 |
|---|---|
Fórmula molecular |
C8H4N4O5 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
5-nitro-2-(5-nitrofuran-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4N4O5/c13-11(14)5-3-9-8(10-4-5)6-1-2-7(17-6)12(15)16/h1-4H |
Clave InChI |
IRGIZAHFMANDKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


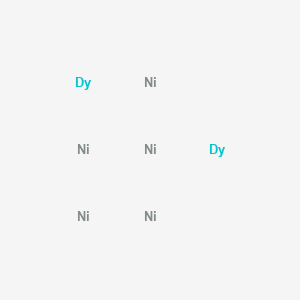
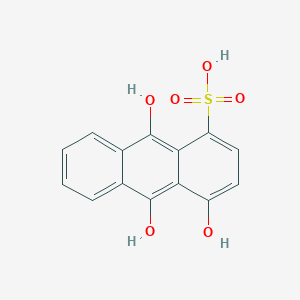
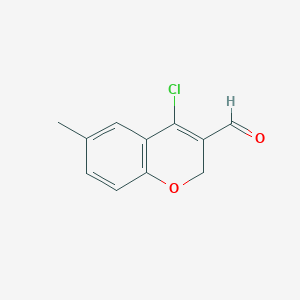
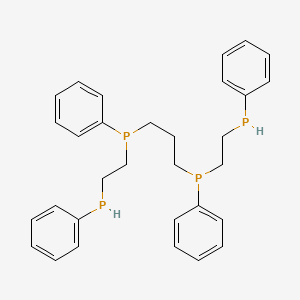
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
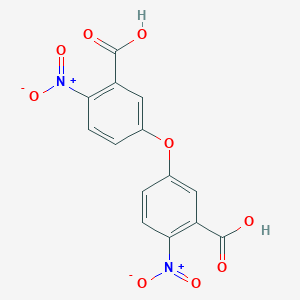
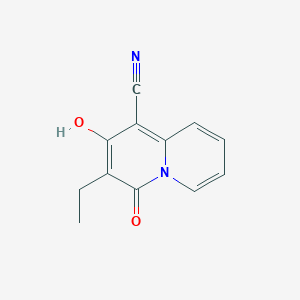
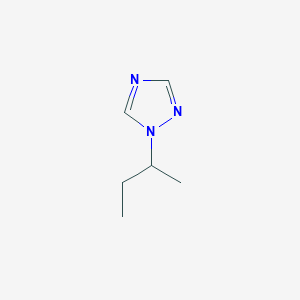
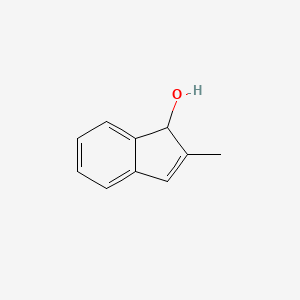
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
